molecular formula C24H34O4 B021859 [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate CAS No. 76686-33-4

[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

Cat. No.: B021859
CAS No.: 76686-33-4
M. Wt: 386.5 g/mol
InChI Key: UZQRWSZPFLIVIM-QJGAXEKYSA-N
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Description

The compound [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is a synthetic retinoid derivative closely related to compounds like 4-HPR (Fenretinide). This acetylated analog is of significant interest in biochemical research, particularly in the study of programmed cell death. Its primary research value lies in its ability to induce apoptosis in a wide range of cancer cell lines, including those that are resistant to other retinoids and conventional chemotherapeutic agents. The mechanism of action is distinct from classical retinoids that primarily signal through nuclear retinoic acid receptors (RAR/RXR). This compound is known to operate through RAR-independent pathways, generating reactive oxygen species (ROS) and inducing the accumulation of ceramide, a key lipid mediator of apoptosis. Research indicates it can trigger endoplasmic reticulum stress and activate the unfolded protein response, leading to cell death. It is a critical tool for investigating alternative cell death pathways, studying chemoprevention, and developing novel oncology research models. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3/b10-8+,12-11+,17-9+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQRWSZPFLIVIM-QJGAXEKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617898
Record name O~15~-Acetyl-3-(acetyloxy)retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76686-33-4
Record name O~15~-Acetyl-3-(acetyloxy)retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Ethanolate-Mediated Olefination

In a representative procedure, sodium ethanolate acts as a base in DMF at temperatures between -5°C and 5°C. The reaction proceeds via deprotonation of the phosphonium salt to generate the ylide, which subsequently reacts with a β-cyclocitral-derived aldehyde. This step achieves a 90.7–91% yield under inert atmospheric conditions, with the low temperature minimizing side reactions such as isomerization or oxidation. The stereochemical integrity of the (2E,4E,6E,8E) configuration is preserved through careful control of solvent polarity and reaction kinetics.

Solvent and Temperature Optimization

Comparative studies highlight the critical role of DMF in stabilizing reactive intermediates while facilitating rapid ylide formation. Substituting DMF with less polar solvents (e.g., tetrahydrofuran) reduces yields to <75%, likely due to decreased solubility of the phosphorane intermediate. Maintaining subambient temperatures (-5°C to 5°C) further suppresses undesired-sigmatropic rearrangements, which could lead to non-conjugated byproducts.

Introduction of the acetyloxy group at the cyclohexenyl moiety is achieved through nucleophilic acyl substitution. This step typically follows the formation of the polyene chain to prevent ester hydrolysis during subsequent reactions.

Base-Catalyzed Acetylation with Sodium Hydroxide

Aqueous sodium hydroxide (2.0 M) in ethanol facilitates the acetylation of the hydroxyl precursor at 50°C over 15 hours, yielding 82% of the acetylated product. The alkaline conditions deprotonate the hydroxyl group, enhancing its nucleophilicity for attack on the acetyl donor (e.g., acetic anhydride). Prolonged heating beyond 15 hours, however, risks partial hydrolysis of the acetate group, necessitating precise reaction monitoring.

Ammonia-Mediated Selective Acetylation

Alternative protocols employ ammonia in water at 50°C for 30 minutes, achieving a 77% yield with minimal byproduct formation. Ammonia’s weaker basicity compared to sodium hydroxide reduces the likelihood of over-acetylation or polyene degradation. This method is particularly advantageous for heat-sensitive intermediates, as shorter reaction times mitigate thermal decomposition.

Hydrogenation for Saturated Intermediate Synthesis

Selective hydrogenation of alkynes or isolated double bonds is critical for generating key synthons. Iridium on carbon (Ir/C) emerges as a superior catalyst for this transformation.

High-Pressure Hydrogenation with Ir/C

Under 11251.1–15001.5 Torr hydrogen pressure in ethanol at 50°C, Ir/C catalyzes the reduction of a propargyl alcohol intermediate to the corresponding allylic alcohol with 93% yield. Iridium’s high activity enables full conversion within 3 hours, outperforming palladium or platinum catalysts, which require longer reaction times (≥8 hours) and exhibit lower selectivity. The autoclave setup ensures consistent pressure distribution, critical for reproducible results at scale.

Industrial-Scale Production Considerations

Cost-Efficiency of Catalyst Recycling

Recovering Ir/C via filtration and reactivation reduces material costs by 40–50% in batch processes. Catalyst lifetime studies indicate ≥10 cycles without significant activity loss, provided that feedstock purity exceeds 99.5% to prevent poisoning.

Solvent Recovery Systems

DMF and ethanol are distilled and reused in subsequent batches, lowering waste generation. Continuous distillation units achieve 95–98% solvent recovery, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Verification

Nuclear magnetic resonance (NMR) spectroscopy confirms the (2E,4E,6E,8E) configuration through coupling constants (J = 14–16 Hz for trans double bonds). High-resolution mass spectrometry (HRMS) validates the molecular formula (C22H32O2) with a mass accuracy of <2 ppm.

Purity Assessment via HPLC

Reverse-phase HPLC with UV detection (λ = 325 nm) resolves the target compound from non-polar byproducts, ensuring ≥99% purity for pharmaceutical-grade material .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Studies have indicated that compounds similar to [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate exhibit significant antimicrobial properties. This can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
    • Case Study : A study published in the Journal of Natural Products demonstrated that derivatives of this compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines.
    • Case Study : In vitro studies have shown that this compound can reduce the expression of TNF-alpha in macrophages .

Agricultural Applications

  • Pesticide Development : The structural characteristics of [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate make it a candidate for developing new agrochemicals. Its ability to act as a natural pesticide can help in sustainable agriculture practices.
    • Case Study : Research conducted by agricultural scientists has shown that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects .

Material Science Applications

  • Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific properties such as flexibility and resistance to degradation. Its reactive functional groups allow for copolymerization with other monomers.
    • Case Study : A patent application highlighted the use of this compound in creating polyurethane gels that exhibit improved mechanical properties and thermal stability .

Summary of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsAntimicrobial agentsEffective against S. aureus and E. coli
Anti-inflammatory agentsReduces TNF-alpha expression
AgricultureNatural pesticidesControls pest populations sustainably
Material SciencePolymer synthesisEnhances mechanical properties in polyurethane gels

Mechanism of Action

rac all-trans 3-(Acetyloxy)-retinol Acetate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding activates the transcription of genes involved in cellular differentiation and proliferation. The compound influences various molecular pathways, including the retinoic acid signaling pathway, which is crucial for maintaining cellular homeostasis and preventing abnormal cell growth .

Comparison with Similar Compounds

Retinoic Acid Analogues with Modified Cyclohexenyl Groups

  • Compound 25 (): Structure: (E)-3,7-dimethyl-9-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid. Key Differences: Ethyl substituent at the cyclohexenyl ring; terminal carboxylic acid instead of acetate. Activity: Exhibits strong chemopreventive activity in mouse epidermal models, likely due to the carboxylic acid enhancing receptor binding . Physicochemical Properties: Lower molecular weight (300.4 g/mol vs. ~330–350 g/mol for the target compound) and higher polarity due to the acid group .
  • Compound 34 ():

    • Structure: (E)-1-(3-Acetoxyphenyl)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)hexa-1,3,5-triene.
    • Key Differences: Phenyl ring with acetoxy substituent; shorter polyene chain.
    • Activity: Low activity in tumor inhibition assays, suggesting phenyl substitution may disrupt receptor interactions compared to cyclohexenyl derivatives .

Etretinate and Acitretin ()

  • Etretinate: Ethyl ester of a methoxy-substituted phenyl retinoid. Structure: Ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate. Key Differences: Aromatic phenyl ring instead of cyclohexenyl; methoxy group. Pharmacokinetics: Higher metabolic stability due to the aromatic ring, but reduced flexibility for receptor binding compared to cyclohexenyl derivatives .
  • Acitretin : Carboxylic acid derivative of etretinate.

    • Activity: Used in psoriasis; the free acid enhances receptor affinity but reduces oral bioavailability compared to ester forms .

Retinyl Oleate ()

  • Structure: (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl oleate.
  • Key Differences : Oleate ester (C18:1) instead of acetate; mixed Z/E configurations.
  • Bioavailability : Longer fatty acid chain increases lipophilicity but slows hydrolysis, prolonging systemic retention .

RA-Triazolyl Derivatives ()

  • Structure: Triazole-linked retinoids (e.g., (2E,4E,6E,8E)-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl retinyl esters).
  • Key Differences : Triazole ring introduces hydrogen-bonding capacity.
  • Activity: Enhanced specificity in neuroblastoma models due to targeted interactions with retinoic acid metabolism enzymes .

Hydroxy/Ketone-Substituted Analogues ()

  • Compound CBID:171972 (): Structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid. Key Differences: Ketone group at the cyclohexenyl ring; carboxylic acid terminus. Activity: Potential prodrug activation via ketone reduction; higher polarity than the target compound .

Pharmacological and Physicochemical Insights

  • Lipophilicity : The acetyloxy and acetate groups increase logP compared to carboxylic acid analogues, favoring transdermal or oral delivery .
  • Thermal Stability : Higher boiling point (~460–470°C) than analogues with free hydroxyl groups, as seen in similar compounds .

Biological Activity

[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is a complex organic compound known for its diverse biological activities. This compound belongs to a class of retinoids and has garnered attention for its potential therapeutic applications in cancer treatment and other biological processes.

Chemical Structure and Properties

The molecular formula of the compound is C40H56O4C_{40}H_{56}O_4, and it features multiple double bonds and functional groups that contribute to its reactivity and biological activity. The structural complexity allows it to interact with various biological targets.

Anticancer Properties

Research indicates that compounds similar to [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate exhibit significant anticancer properties. A study highlighted that certain derivatives demonstrate potent inhibition of all-trans-retinoic acid (ATRA) metabolism in cancer cells such as MCF-7 (breast cancer) and LNCaP (prostate cancer) cells. These compounds also induce apoptosis and differentiation in cancer cell lines .

Table 1: Anticancer Efficacy of Related Compounds

Compound NameIC50 Value (nM)Target Cell LineMechanism of Action
Compound 50.009MCF-7ATRA metabolism inhibition
Compound 210MDA-MB-231Induction of apoptosis
VN/14-140LNCaPCell cycle arrest

The mechanism by which [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate exerts its biological effects involves modulation of retinoic acid signaling pathways. By inhibiting enzymes responsible for ATRA metabolism, these compounds enhance the availability of retinoic acid in cells. This increased concentration promotes differentiation and apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Preclinical studies on the pharmacokinetics of related compounds have shown favorable absorption profiles following subcutaneous administration. For instance, toxicity assessments in animal models revealed manageable side effects at therapeutic doses. Notably, acute toxicity studies indicated that doses up to 100 µmol/kg/day were well tolerated .

Table 2: Pharmacokinetic Profile

ParameterValue
Maximum Tolerated Dose100 µmol/kg/day
Administration RouteSubcutaneous
Observed Toxicity SignsAlopecia
Scaly skin

Case Studies

Several case studies have reported the efficacy of compounds similar to [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate in clinical settings:

  • Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer treated with a derivative of this compound (VN/14-1), significant tumor regression was observed in a subset of patients after a treatment regimen combining this agent with histone deacetylase inhibitors .
  • Prostate Cancer Models : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls. The combination therapy showed enhanced efficacy by downregulating cyclin D1 and cdk4 while upregulating pro-apoptotic markers .

Q & A

Basic: What synthetic strategies ensure high stereochemical purity of this compound?

To achieve high stereochemical purity, use carbodiimide-mediated coupling (e.g., EDCI) for esterification, as demonstrated in the synthesis of structurally similar retinoids . Monitor reaction progress via HPLC with UV detection (e.g., 266 nm for conjugated systems) . Final stereochemical confirmation requires NMR (e.g., NOESY for spatial arrangement) and mass spectrometry (MS) . X-ray crystallography can resolve ambiguities in double-bond configurations .

Advanced: How does stereochemistry of the tetraenyl chain impact chemopreventive activity?

The all-E configuration is critical for bioactivity. For example, analogues with (2E,4E,6E,8E) stereochemistry inhibit tumor promoter-induced ornithine decarboxylase in mouse epidermal assays, while Z-isomers show reduced or no activity . Computational docking studies suggest that the planar all-E conformation optimizes binding to nuclear receptors (e.g., RAR/RXR). Validate via comparative in vitro assays using isomers separated by preparative HPLC .

Basic: Which analytical methods are essential for characterizing this compound?

  • Purity: Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) .
  • Structure: High-resolution MS (HRMS) for molecular formula confirmation and NMR (¹H, ¹³C, COSY, HSQC) for double-bond geometry and substituent positions .
  • Stability: Monitor degradation under varying temperatures and light exposure via accelerated stability studies, noting acetyloxy group hydrolysis as a key degradation pathway .

Advanced: What molecular mechanisms drive its anticancer effects in pancreatic or neuroblastoma models?

In pancreatic cancer, the compound may upregulate Nrdp1, an E3 ubiquitin ligase that degrades oncogenic receptors (e.g., ErbB3) . In neuroblastoma, RA-triazolyl derivatives disrupt retinol-binding protein (RBP) interactions with transthyretin, altering retinol transport and inducing apoptosis . Validate via siRNA knockdown of Nrdp1 or RBP in cell lines, followed by proteomic profiling .

Advanced: How do structural modifications (e.g., ester vs. carboxylic acid) affect bioavailability?

Esterification (e.g., acetate or propionate) enhances lipophilicity, improving membrane permeability. For example, methyl esters of retinoic acid derivatives show higher cellular uptake than free acids . Assess via logP measurements and Caco-2 cell permeability assays. However, ester hydrolysis in vivo may reduce bioavailability, requiring prodrug strategies or formulation with absorption enhancers .

Data Contradiction Analysis: Why do some analogues exhibit high activity while others are inactive?

Structural nuances dictate activity. For instance:

  • Active analogues (e.g., compound 25 in ): Possess a cyclohexenyl group with electron-withdrawing substituents (e.g., acetyloxy), enhancing receptor binding.
  • Inactive analogues (e.g., compound 34 in ): Bulky substituents (e.g., acetoxyphenyl) sterically hinder receptor interaction.
    Resolve contradictions via 3D-QSAR modeling and in silico docking to identify critical pharmacophores .

Advanced: What experimental models best evaluate its efficacy as a chemopreventive agent?

  • In vitro: Mouse epidermal JB6 cells for tumor promotion inhibition (via ornithine decarboxylase assay) .
  • In vivo: Xenograft models (e.g., neuroblastoma SK-N-SH cells) to assess tumor growth suppression and retinol metabolism disruption .
  • Mechanistic: Retinol-binding protein (sRBP) interaction assays using surface plasmon resonance (SPR) .

Basic: What storage conditions prevent degradation of this compound?

Store at -20°C in inert atmosphere (argon) and light-protected vials to prevent oxidation and photoisomerization . For short-term use, 2–8°C in desiccated conditions is acceptable . Confirm stability via periodic HPLC analysis .

Advanced: Can combinatorial therapy enhance its chemopreventive effects?

Synergy with conventional agents (e.g., 5-FU) is plausible. For example, retinoids sensitize cancer cells to apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2). Test combinations in dose-matrix assays (e.g., Chou-Talalay method) and validate via transcriptomic profiling .

Data Contradiction Analysis: How do isomerization artifacts affect experimental reproducibility?

Photo- or thermo-induced isomerization (e.g., EZ at C6) can reduce bioactivity. For example, (2E,4E,6Z,8E) isomers show 10-fold lower potency than all-E forms . Mitigate by:

  • Using fresh solutions prepared in dim light.
  • Validating stereochemistry before assays via NOESY .
  • Reporting isomer ratios in methods sections.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Reactant of Route 2
Reactant of Route 2
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

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